molecular formula C24H48N2O10S B8117921 Lysosulfatide from bovine brain

Lysosulfatide from bovine brain

Cat. No.: B8117921
M. Wt: 556.7 g/mol
InChI Key: IIPYEXJIOAXNQC-CBTCKCMFSA-N
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Description

Lysosulfatide, also known as sulfogalactosylsphingosine, is a derivative of the glycosphingolipid sulfatide. It is a major component of high-density lipoproteins and has been detected in the human brain. Lysosulfatide acts as an extracellular signal regulating the migration of neural precursor cells, such as B35 neuroblastoma cells, by promoting process retraction and cell rounding .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysosulfatide can be synthesized through the enzymatic hydrolysis of sulfatide. The process involves the use of arylsulfatase A, an enzyme that catalyzes the hydrolysis of sulfatide to lysosulfatide. The reaction is typically carried out under mild conditions, with the enzyme being added to a solution of sulfatide in a suitable buffer .

Industrial Production Methods

Industrial production of lysosulfatide involves the extraction of sulfatide from bovine brain tissue, followed by enzymatic hydrolysis using arylsulfatase A. The process is optimized to ensure high yield and purity of the final product. The extracted lysosulfatide is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Lysosulfatide undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized lysosulfatide, reduced lysosulfatide, and substituted derivatives, which are useful for further research and applications .

Scientific Research Applications

Lysosulfatide has a wide range of scientific research applications, including:

Mechanism of Action

Lysosulfatide exerts its effects by acting as an extracellular signal that regulates the migration of neural precursor cells. The compound binds to specific receptors on the cell surface, leading to a rapid increase in intracellular calcium levels. This increase in calcium causes process retraction and cell rounding, which are essential for cell migration and differentiation .

Comparison with Similar Compounds

Lysosulfatide is unique compared to other glycosphingolipids due to its specific role in regulating neural cell migration. Similar compounds include:

Lysosulfatide’s unique ability to regulate neural cell migration and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

amino [(2R,4R,5S)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(28)18(25)17-33-24-22(30)23(35-37(31,32)36-26)21(29)20(16-27)34-24/h14-15,18-24,27-30H,2-13,16-17,25-26H2,1H3/b15-14+/t18-,19+,20?,21-,22?,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPYEXJIOAXNQC-CBTCKCMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)ON)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@@H]([C@H](C(O1)CO)O)OS(=O)(=O)ON)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N2O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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